molecular formula C14H11ClFNO B2737274 N-[(3-chlorophenyl)methyl]-4-fluorobenzamide CAS No. 895696-66-9

N-[(3-chlorophenyl)methyl]-4-fluorobenzamide

Cat. No.: B2737274
CAS No.: 895696-66-9
M. Wt: 263.7
InChI Key: OYQOEIBPVDUWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(3-chlorophenyl)methyl]-4-fluorobenzamide” is a chemical compound with the empirical formula C14H11ClFNO . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C(C1=CC=C(F)C=C1)NCC2=CC(Cl)=CC=C2 . This indicates that the compound contains a fluorobenzamide group attached to a chlorophenyl group via a methyl bridge .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 263.69 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

A study by Groendyke, AbuSalim, and Cook (2016) discusses a method for the fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron, demonstrating broad substrate scope and functional group tolerance without the use of noble metal additives. This process, which involves N-fluoro-2-methylbenzamides, suggests potential for developing new fluorinated compounds, including derivatives of N-[(3-chlorophenyl)methyl]-4-fluorobenzamide, for various applications in medicinal chemistry and agriculture (Groendyke, AbuSalim, & Cook, 2016).

Crystal Structures of Fluorobenzamides

Research on the crystal structures of fluorobenzamides, including those similar to this compound, has been conducted to understand their molecular conformation and potential applications in material science. Suchetan et al. (2016) examined the crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides, providing insights into their molecular geometry, which could inform the design of new materials and pharmaceuticals (Suchetan et al., 2016).

Antituberculosis Activity of Fluorobenzamide Derivatives

Koçyiğit-Kaymakçıoğlu, Oruç-Emre, Unsalan, and Rollas (2009) synthesized a series of substituted methylene/ethylene 4-fluorophenylhydrazide derivatives to evaluate their antimycobacterial activity toward Mycobacterium tuberculosis. Their findings highlight the potential of fluorobenzamide derivatives in the development of new antituberculosis agents, suggesting that structural analogs of this compound could be explored for their antimicrobial properties (Koçyiğit-Kaymakçıoğlu et al., 2009).

Photocatalytic Degradation of Environmental Pollutants

The study by Torimoto, Ito, Kuwabata, and Yoneyama (1996) on the photodecomposition of propyzamide, an environmental pollutant, using TiO2-loaded adsorbent supports, shows the potential application of this compound derivatives in environmental cleanup. By modifying the structure to enhance adsorption and photodegradation properties, such compounds could be utilized in advanced environmental remediation technologies (Torimoto et al., 1996).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, “N-[(3-chlorophenyl)methyl]-4-fluorobenzamide” is classified under GHS07. The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation). The precautionary statements include P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c15-12-3-1-2-10(8-12)9-17-14(18)11-4-6-13(16)7-5-11/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQOEIBPVDUWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.